molecular formula C10H11N3O4 B8651128 N,N-Dimethyl-N'-(m-nitrophenyl)oxamide

N,N-Dimethyl-N'-(m-nitrophenyl)oxamide

Cat. No. B8651128
M. Wt: 237.21 g/mol
InChI Key: WGJTUYUQUADIKL-UHFFFAOYSA-N
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Patent
US04011337

Procedure details

A solution of 11.91 gm. (0.05 mole) of ethyl 3-nitro-oxanilate in 500 ml. of methylene chloride is cooled to 5° in an ice bath. There is added slowly, 25 ml. of dimethylamine and the mixture stirred for two hours in an ice-bath. The ice-bath is removed and the mixture allowed to stand at room temperature overnight.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[NH:7][C:8](=[O:14])[C:9]([O:11]CC)=O)([O-:3])=[O:2].[CH3:18][NH:19][CH3:20]>C(Cl)Cl>[CH3:18][N:19]([CH3:20])[C:9]([C:8]([NH:7][C:6]1[CH:15]=[CH:16][CH:17]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:14])=[O:11]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(NC(C(=O)OCC)=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There is added slowly
CUSTOM
Type
CUSTOM
Details
The ice-bath is removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(C(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.